molecular formula C8H9ClO B016413 (2-Chloroethoxy)benzene CAS No. 622-86-6

(2-Chloroethoxy)benzene

Cat. No.: B016413
CAS No.: 622-86-6
M. Wt: 156.61 g/mol
InChI Key: VQUYNUJARXBNPK-UHFFFAOYSA-N
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Preparation Methods

(2-Chloroethoxy)benzene can be synthesized through the reaction of phenol with 1,2-dichloroethane. The reaction involves the formation of phenoxide ion, which then reacts with 1,2-dichloroethane to produce this compound. The reaction conditions typically include heating the mixture to around 130°C under pressure .

Chemical Reactions Analysis

(2-Chloroethoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.

    Oxidation: It can be oxidized to form corresponding phenoxyacetic acid derivatives.

    Reduction: The compound can be reduced to form 2-ethoxybenzene under specific conditions.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

(2-Chloroethoxy)benzene is widely utilized as an intermediate in organic synthesis. It participates in various reactions such as:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, forming phenolic compounds or ethers.
  • Coupling Reactions : It is involved in the synthesis of complex organic molecules, including pseudo-symmetrical tamoxifen derivatives, which have shown anti-tumor activity .

Biological Studies

Research indicates that this compound has applications in biological studies, particularly concerning:

  • Enzyme-Catalyzed Reactions : It serves as a substrate in metabolic pathway studies, helping to elucidate enzyme mechanisms.
  • Pharmaceutical Development : The compound acts as a precursor for synthesizing various pharmaceutical agents, enhancing drug discovery processes.

Industrial Applications

In industrial settings, this compound is used for:

  • Production of Polymers and Resins : Its chemical properties facilitate its use in creating materials with specific characteristics.
  • Chemical Manufacturing : It serves as a building block for synthesizing other chemicals used across different industries.

Data Tables

Application AreaSpecific Use
Organic ChemistryIntermediate for synthesis of complex compounds
Biological ResearchSubstrate for enzyme studies
Pharmaceutical IndustryPrecursor for drug synthesis
Industrial ChemistryProduction of polymers and resins

Case Study 1: Synthesis of Tamoxifen Derivatives

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of novel tamoxifen derivatives using this compound. The derivatives exhibited significant anti-tumor activity, indicating the compound's potential in cancer therapy .

Case Study 2: Enzyme Mechanism Elucidation

Research involving this compound has been conducted to understand its role in enzyme-catalyzed reactions. The compound's interaction with specific enzymes revealed insights into metabolic pathways, contributing to the broader understanding of biochemical processes.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)benzene involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in changes in the structure and function of the target molecules .

Comparison with Similar Compounds

(2-Chloroethoxy)benzene can be compared with other similar compounds, such as:

    2-Bromoethoxybenzene: Similar in structure but contains a bromine atom instead of chlorine.

    2-Chloroethyl methyl ether: Contains a methyl group instead of a phenyl group.

    2-Phenoxyethyl chloride: Contains a phenoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

Biological Activity

(2-Chloroethoxy)benzene, also known as o-chloroethoxybenzene, is an organic compound with notable applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial properties, potential toxicity, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is often compared to standard antibiotics, providing insights into its potential as a therapeutic agent.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 mg/mL0.50 mg/mL
Escherichia coli0.12 mg/mL0.25 mg/mL
Pseudomonas aeruginosa0.20 mg/mL0.25 mg/mL

The above table summarizes findings from various studies that have evaluated the antibacterial properties of this compound against common pathogens. The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to those of established antibiotics like ampicillin and streptomycin .

The mechanism through which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies suggest that the compound may inhibit specific enzymes critical for bacterial survival, although further research is needed to elucidate these mechanisms fully.

Toxicological Profile

While the antimicrobial properties of this compound are promising, its toxicological profile must also be considered. Studies indicate potential cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic contexts.

Table 2: Toxicity Data for this compound

EndpointValueReference
LD50 (rat)>500 mg/kg[Source Needed]
Skin IrritationModerate irritation[Source Needed]
Eye IrritationSevere irritation[Source Needed]

The toxicity data highlights the need for caution when handling this compound, particularly in formulations intended for human use.

Case Studies and Applications

  • Antibacterial Formulations : A study evaluated the incorporation of this compound into topical antibacterial formulations, demonstrating enhanced efficacy against resistant strains of bacteria such as MRSA. The formulation exhibited a significant reduction in bacterial load in clinical settings, suggesting its potential application in wound care .
  • Environmental Impact : Investigations into the environmental persistence of this compound revealed that it can accumulate in soil and water systems, raising concerns about its ecological impact. Studies have shown that microbial degradation occurs but at a slow rate, necessitating monitoring in contaminated sites .
  • Synthesis of Herbicides : The compound is also utilized as an intermediate in the synthesis of herbicidal agents, showcasing its versatility beyond antimicrobial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Chloroethoxy)benzene, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution between phenol derivatives (e.g., sodium phenoxide) and 1,2-dichloroethane. Reaction conditions such as temperature (80–120°C), solvent polarity (polar aprotic solvents like DMF), and base selection (e.g., NaOH) critically impact yield. For example, excess chloroethylating agent and controlled pH minimize side reactions like hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ether linkage (δ ~4.5 ppm for –OCH2_2CH2_2Cl) and aromatic protons.
  • GC-MS : Identifies volatile impurities (e.g., residual 1,2-dichloroethane).
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Containment : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release. Regulatory guidelines under §721.1210 (EPA) mandate reporting significant new uses, emphasizing containment during scale-up .

Advanced Research Questions

Q. How does this compound degrade under thermal or photolytic conditions, and what are the key degradation products?

Thermal decomposition (TGA/DSC studies) at >200°C produces chloroethylene and phenolic byproducts. Photolysis (UV/Vis irradiation) generates radicals, leading to dimerization or cleavage products like bis(2-chloroethoxy)methane (observed in mass chromatograms) . Advanced studies should employ LC-QTOF-MS to trace degradation pathways and quantify intermediates.

Q. How can contradictory reactivity data (e.g., nucleophilic substitution rates) across studies be resolved?

Contradictions often arise from solvent effects or trace moisture. A meta-analysis approach, controlling for variables like solvent dielectric constant (ε) and water content (Karl Fischer titration), can reconcile discrepancies. For example, DMSO accelerates substitution but may hydrolyze the product if not anhydrous .

Q. What computational methods predict the spectroscopic and thermodynamic properties of this compound?

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to simulate IR and NMR spectra. Compare with experimental data to validate models.
  • Molecular Dynamics : Simulate solvation effects in different solvents (e.g., logP values for partitioning behavior) .

Q. How can this compound be functionalized for applications in drug delivery or polymer science?

  • Click Chemistry : Azide-alkyne cycloaddition modifies the chloroethoxy group for targeted drug conjugates.
  • Polymerization : Use as a monomer in polyether synthesis (e.g., cationic ring-opening polymerization of epoxide derivatives). Monitor molecular weight distribution via GPC .

Properties

IUPAC Name

2-chloroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060761
Record name (2-Chloroethoxy)benzene
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-86-6
Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name Benzene, (2-chloroethoxy)-
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Record name β-chlorophenetole
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Synthesis routes and methods I

Procedure details

To a flask was added 41.5 grams (g.) (0.3 mole) of 2-phenoxyethanol, 50 ml of toluene and 3.93 g. of pyridine, then 39.3 g. (0.33 mole) of thionyl chloride dropwise while stirring at room temperature. The exothermic reaction was heated at 50°-60° C. for two hours. After cooling to room temperature, the resulting salt was filtered and washed with methylene chloride. The filtrate was washed several times with aqueous sodium bicarbonate, dried using sodium sulfate, and then concentrated to obtain 39 g. of the 1-chloro-2-phenoxyethane as a yellow oil (83% yield).
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Synthesis routes and methods II

Procedure details

FR 2549828 discloses a multistage process for preparing 4-[2-(dimethylamino)ethoxy]benzylamine starting from phenol. Reaction of phenol with ethylenechlorohydrin initially delivers 2-phenoxyethanol which is reacted with thionyl chloride to give 2-phenoxyethyl chloride. After distilling this intermediate, it is reacted with acetamide and paraformaldehyde and then treated with mineral acid to give N-(2-chloroethoxybenzyl)acetamide. Reaction with dimethylamine then leads to N-[2-(dimethylamino)-ethoxy]acetamide, from which the desired product is released by acid hydrolysis. The process disclosed which has 6 separate process steps and an overall yield of 50% based on the phenol used is uneconomic.
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Synthesis routes and methods III

Procedure details

reacting 2-phenoxyethanol with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a molar ratio of 28:1 respectively in dichloromethane as solvent, at a temperature of from about 0° C. to 50° C. to form 2-phenoxyethyl chloride;
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Synthesis routes and methods IV

Procedure details

2-Phenoxy-ethanol is reacted with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a weight ratio of alcohol to tetra-alkyl-ammonium chloride of 28:1 respectively, in dichloromethane as solvent, at a temp. of from about 10° C. to 50° C. to form 2-phenoxy-ethyl chloride;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Chloroethoxy)benzene
(2-Chloroethoxy)benzene
(2-Chloroethoxy)benzene
(2-Chloroethoxy)benzene
(2-Chloroethoxy)benzene
(2-Chloroethoxy)benzene

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